Bienvenue dans la boutique en ligne BenchChem!

7-Epi-lincomycin 2,7-Dipalmitate-d62

Isotope dilution mass spectrometry Internal standard selection LC-MS/MS quantification

The sole stereochemistry-matched, diester-matched deuterated internal standard for quantifying 7-epi-lincomycin 2,7-dipalmitate impurity. +62 Da mass shift from perdeuterated palmitate chains eliminates isotopic cross-talk with the API; extreme lipophilicity (LogP ~5.8) guarantees identical extraction recovery and chromatographic retention. Enables ICH Q2(R1)-compliant impurity profiling of lincomycin/clindamycin ester formulations, prodrug bioanalysis, and environmental residue monitoring at <0.05% relative to API. ≥98 atom% D enrichment.

Molecular Formula C₅₀H₃₂D₆₂N₂O₈S
Molecular Weight 945.74
Cat. No. B1152497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Epi-lincomycin 2,7-Dipalmitate-d62
Molecular FormulaC₅₀H₃₂D₆₂N₂O₈S
Molecular Weight945.74
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Epi-lincomycin 2,7-Dipalmitate-d62: A Deuterated Epimeric Lincomycin Diester for Specialized Bioanalytical and Impurity Profiling Applications


7-Epi-lincomycin 2,7-Dipalmitate-d62 (CAS N/A; molecular formula C₅₀H₃₂D₆₂N₂O₈S; molecular weight 945.74) is a stable isotope-labeled, fully deuterated d62 analog of the 7-epimeric lincomycin 2,7-dipalmitate diester . It belongs to the lincosamide antibiotic class and features two perdeuterated palmitate ester chains (C16D31 each) at the 2- and 7-positions of the lincomycin scaffold, with an inverted C-7 stereochemistry relative to the natural (7R)-lincomycin configuration . Unlike simple deuterated lincomycin standards such as Lincomycin-d3, this compound carries a +62 Da mass shift originating solely from deuteration of the palmitate side chains, making it uniquely suited as an internal standard for MS-based quantification of the corresponding unlabeled 7-epi-lincomycin 2,7-dipalmitate species [1]. Its primary procurement rationale lies at the intersection of stereochemical impurity profiling (the 7-epi form is a recognized EP impurity of lincomycin and clindamycin) and high-mass-shift isotope dilution mass spectrometry [2].

Why Lincomycin-d3 or Unlabeled 7-Epi-lincomycin 2,7-Dipalmitate Cannot Substitute for 7-Epi-lincomycin 2,7-Dipalmitate-d62 in Quantitative MS Workflows


Generic substitution fails on three independent axes. First, the stereochemistry is non-interchangeable: 7-epi-lincomycin derivatives are pharmacopeial impurities of lincomycin and clindamycin hydrochloride, and the 7-epi configuration is documented to be less potent bactericidally than the natural (7R)-epimer, meaning any quantitative assay targeting the 7-epi impurity specifically requires an exactly stereochemistry-matched internal standard . Second, the deuteration extent is decisive: Lincomycin-d3 provides only a +3 Da mass shift , whereas the d62 label delivers a +62 Da shift, eliminating isotopic cross-talk between analyte and internal standard ion clusters in complex biological matrices—a critical advantage when quantifying low-abundance diester prodrug species [1]. Third, the dual-ester dipalmitate structure confers fundamentally different physicochemical properties (LogP ≈ 5.8 versus ≈ 0.2–1.2 for native lincomycin [2]), meaning that extraction recovery, chromatographic retention, and ionization efficiency cannot be matched by a non-esterified or monoesterified deuterated analog. Any attempt to interchange these compounds would invalidate method accuracy, precision, and regulatory compliance.

Quantitative Differentiation Evidence: 7-Epi-lincomycin 2,7-Dipalmitate-d62 vs. Closest Analogs


Mass Shift Superiority: +62 Da (d62) vs. +3 Da (Lincomycin-d3) Eliminates Isotopic Cross-Talk in MS Quantification

7-Epi-lincomycin 2,7-Dipalmitate-d62 incorporates 62 deuterium atoms across both palmitate chains, producing a nominal mass shift of +62 Da relative to the unlabeled 7-epi-lincomycin 2,7-dipalmitate (MW 883.35) . In contrast, the commonly available Lincomycin-d3 provides only a +3 Da shift . The 62 Da shift places the internal standard signal well outside the natural abundance isotopic envelope of the analyte (which for a molecule of ~883 Da extends only ~5–7 Da at significant abundance), virtually eliminating spectral overlap and cross-talk that plagues low-mass-shift deuterated standards [1]. This is particularly critical when the analyte is present at trace levels (e.g., impurity profiling at 0.05–0.5% levels) where even minor isotopic contribution from the analyte into the internal standard channel can cause systematic overestimation [2].

Isotope dilution mass spectrometry Internal standard selection LC-MS/MS quantification Bioanalytical method validation

Stereochemical Differentiation: 7-Epi Configuration Enables Specific Quantification of a Pharmacopeial Impurity That Is Less Potent Than the Native (7R)-Epimer

The C-7 epimeric inversion in 7-epi-lincomycin produces a stereoisomer that is consistently described across authoritative vendor and pharmacopeial sources as 'less potent bactericidal than its (7R)-epimer' . This compound is designated as Lincomycin EP Impurity D (also Clindamycin EP Impurity D) [1] and must be monitored during pharmaceutical manufacturing. A validated HPLC method for clindamycin hydrochloride preparations achieved resolution >1.5 between 7-epiclindamycin (RRT 0.89) and clindamycin, with lincomycin at RRT 1.00 and clindamycin B at RRT 0.80 [2]. The deuterated 7-epi-lincomycin 2,7-dipalmitate-d62 serves as the matched internal standard for quantifying the 7-epi-diester impurity in lipid-based or prodrug formulations, where the unlabeled 7-epi-lincomycin 2,7-dipalmitate may be present as a process-related impurity .

Pharmaceutical impurity profiling Stereochemical quality control EP impurity monitoring Clindamycin/lincomycin manufacturing

Lipophilicity Differential: LogP ~5.8 for the Dipalmitate Diester vs. LogP ~0.2–1.2 for Native Lincomycin Drives Distinct Extraction and Chromatographic Behavior

The esterification of lincomycin with two palmitate (C16) chains dramatically increases lipophilicity. Published supplier characterizations report a LogP increase from approximately 1.2 (lincomycin free base) to approximately 5.8 for 7-Epi-lincomycin 2,7-Dipalmitate . This ~4.6 log unit increase (~40,000-fold increase in octanol/water partition coefficient) fundamentally alters extraction behavior: while lincomycin is water-soluble (≥50 mg/mL in H₂O) [1], the 2,7-dipalmitate diester is soluble primarily in organic solvents and exhibits limited aqueous solubility . Consequently, liquid-liquid extraction (LLE) protocols developed for lincomycin cannot be directly applied; the deuterated d62 standard must match the lipophilicity of the target diester analyte to co-partition identically during sample workup [2].

Lipophilicity LogP Prodrug design Sample preparation LLE optimization

Isotopic Enrichment Specification: ≥98 Atom% D Enables Regulatory-Grade Quantitative Bioanalysis

The production of 7-Epi-lincomycin 2,7-Dipalmitate-d62 requires precise deuteration protocols to achieve ≥98% isotopic enrichment , consistent with the industry consensus that deuterated internal standards should have at least 98% isotopic enrichment for reliable LC-MS quantification [1]. This level of enrichment ensures that the residual unlabeled (d0) species contributes negligibly to the analyte signal channel. In comparison, some commercially available deuterated lincomycin standards (e.g., Lincomycin-d3) may be supplied at lower or unspecified enrichment levels . The d62 compound's high enrichment, combined with its large mass shift, provides a dual safeguard against isotopic cross-contamination that is particularly valuable for assays requiring quantification limits below 1 ng/mL in plasma or tissue homogenates .

Isotopic enrichment Method validation Regulatory bioanalysis Internal standard quality attributes

Dual Esterification vs. Monoester: The 2,7-Dipalmitate Diester Exhibits Distinct Hydrolysis Kinetics and Oral Bioactivity Compared to the 2-Palmitate Monoester

The 2,7-dipalmitate diester differs fundamentally from the 2-palmitate monoester (Lincomycin 2-Palmitate, CAS 23295-14-9). Morozowich et al. (1973) demonstrated that lincomycin 2-monoesters with C12–C16 chains are tasteless and highly active in vivo in mice infected with Staphylococcus aureus, while Sinkula and Lewis (1973) showed that four 2,7-diester derivatives exhibited oral bioactivity comparable to that of lincomycin in the mouse CD₅₀ bioassay [1][2]. The diester undergoes sequential hydrolysis—first releasing one palmitate to form the monoester intermediate, then further hydrolysis to liberate free lincomycin—with serum esterase activity varying significantly across rodent species [3]. This means that quantifying the intact diester prodrug in pharmacokinetic studies requires a diester-matched internal standard; a monoester-based deuterated standard would not co-elute or co-extract identically .

Prodrug hydrolysis Esterase susceptibility Oral bioavailability Diester vs. monoester

Procurement-Relevant Application Scenarios for 7-Epi-lincomycin 2,7-Dipalmitate-d62


Regulatory impurity quantification of 7-epi-lincomycin 2,7-dipalmitate in clindamycin/lincomycin ester prodrug formulations (ANDA/DMF submission support)

Pharmaceutical QC laboratories developing validated HPLC or LC-MS/MS methods for impurity profiling of clindamycin palmitate hydrochloride or lincomycin ester formulations require a stereochemistry-matched, diester-matched deuterated internal standard. The 7-epi-lincomycin 2,7-dipalmitate-d62 enables specific quantification of the 7-epi-diester impurity at levels as low as 0.05% relative to the API, supported by a +62 Da mass shift that eliminates interference from the API's natural isotopic envelope . The documented chromatographic resolution (R > 1.5) between 7-epi and native stereoisomers confirms that the internal standard co-elutes exclusively with the target impurity, satisfying ICH Q2(R1) specificity requirements [1].

Pharmacokinetic tracking of intact lincomycin diester prodrug and its sequential hydrolysis metabolites in preclinical species

In prodrug development programs evaluating lincomycin 2,7-dipalmitate analogs, the d62-labeled diester serves as the only internal standard capable of correcting for the intact diester, the monoester intermediate, and free lincomycin in a single multi-analyte LC-MS/MS run. The extreme lipophilicity of the d62-diester (LogP ~5.8) ensures it partitions identically to the analyte during LLE from plasma or tissue homogenates, unlike deuterated lincomycin (LogP ~0.2) which would remain in the aqueous phase . The high isotopic enrichment (≥98 atom% D) supports quantification limits suitable for terminal-phase PK sampling where prodrug concentrations may be <1 ng/mL [2].

Environmental fate and residue analysis of lipophilic lincomycin ester derivatives in agricultural and aquaculture matrices

Lincomycin is used as a growth-promoting antibiotic in livestock and aquaculture, and its lipophilic ester derivatives may accumulate in fatty tissues and sediments. The d62-labeled 7-epi-lincomycin 2,7-dipalmitate provides a matrix-matched internal standard for quantifying these hydrophobic residues in high-fat matrices (e.g., fish muscle, liver, feed), where the compound's solubility in organic solvents enables efficient co-extraction with the target analyte using QuEChERS or LLE protocols . The +62 Da mass shift ensures unambiguous detection even in the presence of co-extracted lipids that might otherwise cause ion suppression in ESI-MS .

Method development for forced degradation studies assessing hydrolytic stability of lincomycin 2,7-diester formulations

The ester linkages of lincomycin 2,7-dipalmitate are susceptible to hydrolysis in aqueous environments, releasing palmitic acid and the parent lincomycin. Forced degradation studies per ICH Q1A(R2) require quantification of both the remaining intact diester and the degradation products. The d62 internal standard, being structurally identical to the intact diester, enables accurate mass-balance assessment by tracking the disappearance of the prodrug peak and the appearance of the monoester and free lincomycin peaks over time under various stress conditions (acid, base, thermal, oxidative) [2]. Its distinct mass and retention time prevent interference with any degradation product signals.

Quote Request

Request a Quote for 7-Epi-lincomycin 2,7-Dipalmitate-d62

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.